![molecular formula C16H16BNO4 B15304983 Benzyl ((1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)methyl)carbamate](/img/structure/B15304983.png)
Benzyl ((1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)methyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl N-[(1-hydroxy-1,3-dihydro-2,1-benzoxaborol-3-yl)methyl]carbamate is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a benzoxaborole moiety, which is known for its biological activity and versatility in chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[(1-hydroxy-1,3-dihydro-2,1-benzoxaborol-3-yl)methyl]carbamate typically involves the reaction of benzyl carbamate with a benzoxaborole derivative. One common method includes the use of a boronic acid intermediate, which reacts with benzyl carbamate under specific conditions to form the desired product. The reaction often requires a catalyst and is carried out in an organic solvent at elevated temperatures to ensure complete conversion.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized for high yield and purity. This involves the use of advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality of the final product.
化学反応の分析
Types of Reactions
Benzyl N-[(1-hydroxy-1,3-dihydro-2,1-benzoxaborol-3-yl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzoxaborole moiety allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents and nucleophiles under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxaborole oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
科学的研究の応用
Chemistry
In chemistry, benzyl N-[(1-hydroxy-1,3-dihydro-2,1-benzoxaborol-3-yl)methyl]carbamate is used as a building block for synthesizing more complex molecules
Biology
The compound’s biological activity makes it a valuable tool in biological research. It has been studied for its potential as an enzyme inhibitor and its ability to interact with biological macromolecules.
Medicine
In medicine, benzyl N-[(1-hydroxy-1,3-dihydro-2,1-benzoxaborol-3-yl)methyl]carbamate is explored for its therapeutic potential. It has shown promise in the treatment of various diseases due to its ability to modulate biological pathways.
Industry
Industrially, the compound is used in the development of new materials and as a precursor for manufacturing pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of benzyl N-[(1-hydroxy-1,3-dihydro-2,1-benzoxaborol-3-yl)methyl]carbamate involves its interaction with specific molecular targets. The benzoxaborole moiety is known to inhibit certain enzymes by binding to their active sites, thereby modulating their activity. This interaction can affect various biological pathways, leading to the compound’s therapeutic effects.
類似化合物との比較
Similar Compounds
Crisaborole: A benzoxaborole derivative used as a topical anti-inflammatory agent.
Tavaborole: Another benzoxaborole compound used as an antifungal agent.
Uniqueness
Benzyl N-[(1-hydroxy-1,3-dihydro-2,1-benzoxaborol-3-yl)methyl]carbamate stands out due to its unique combination of a benzoxaborole moiety with a benzyl carbamate group. This structure imparts distinct chemical and biological properties, making it a versatile compound for various applications.
特性
分子式 |
C16H16BNO4 |
|---|---|
分子量 |
297.1 g/mol |
IUPAC名 |
benzyl N-[(1-hydroxy-3H-2,1-benzoxaborol-3-yl)methyl]carbamate |
InChI |
InChI=1S/C16H16BNO4/c19-16(21-11-12-6-2-1-3-7-12)18-10-15-13-8-4-5-9-14(13)17(20)22-15/h1-9,15,20H,10-11H2,(H,18,19) |
InChIキー |
AXFCHZVIKDOBAN-UHFFFAOYSA-N |
正規SMILES |
B1(C2=CC=CC=C2C(O1)CNC(=O)OCC3=CC=CC=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


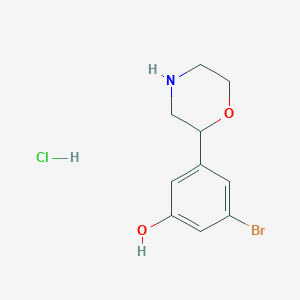
![2-{1H,6H,7H,8H,9H-naphtho[1,2-d]imidazol-2-yl}ethan-1-amine dihydrochloride](/img/structure/B15304908.png)

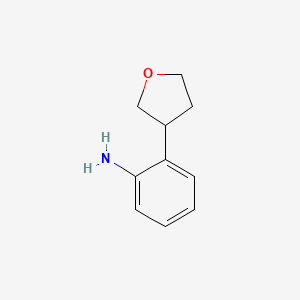

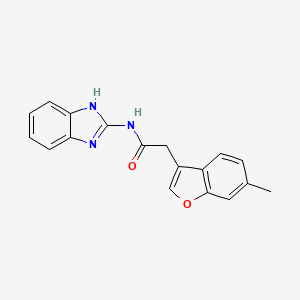
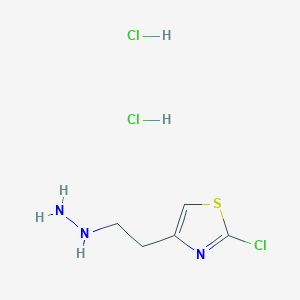
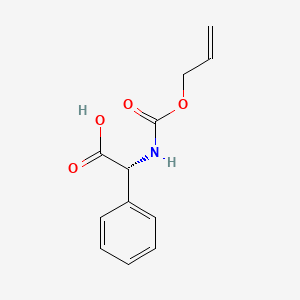
![(3R)-2-(2,6-difluoro-4-methoxybenzoyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B15304942.png)
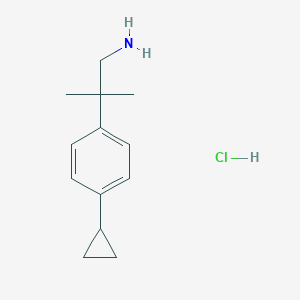
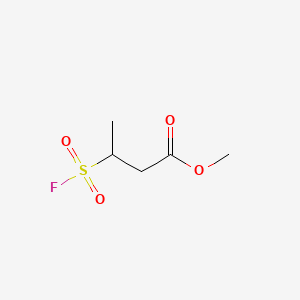
![rac-(3aR,6aR)-3a-(methoxymethyl)-hexahydro-2H-furo[2,3-c]pyrrole hydrochloride, cis](/img/structure/B15304962.png)
![[(2R)-5-iminopyrrolidin-2-yl]methanolhydrochloride](/img/structure/B15304975.png)
![12-Oxa-10-azatricyclo[6.3.1.0,2,7]dodeca-2,4,6-triene hydrochloride](/img/structure/B15304977.png)
